2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate

Catalog No.
S545970
CAS No.
10377-95-4
M.F
C7H6O3.C6H15NO3
C13H21NO6
M. Wt
287.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate

CAS Number

10377-95-4

Product Name

2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxybenzoic acid

Molecular Formula

C7H6O3.C6H15NO3
C13H21NO6

Molecular Weight

287.31 g/mol

InChI

InChI=1S/C7H6O3.C6H15NO3/c8-6-4-2-1-3-5(6)7(9)10;8-4-1-7(2-5-9)3-6-10/h1-4,8H,(H,9,10);8-10H,1-6H2

InChI Key

UEVAMYPIMMOEFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCCN(CCO)CCO)O

Solubility

Soluble

Synonyms

Trolamine salicylate (ester);

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C(CO)N(CCO)CCO

Description

The exact mass of the compound Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester is 269.1263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate, also known as trolamine salicylate, is an organic compound that combines the properties of salicylic acid with a triethanolamine derivative. It is characterized by its chemical formula C₁₃H₁₉N₁O₅ and a molecular weight of approximately 269.29 g/mol. This compound is primarily used in topical formulations for its analgesic and anti-inflammatory properties, making it effective for relieving minor pain associated with conditions like arthritis and muscle strains .

Involving 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate include:

  • Esterification: The formation of this compound occurs through the esterification reaction between salicylic acid and triethanolamine. This process involves the nucleophilic attack of the hydroxyl group from triethanolamine on the carbonyl carbon of salicylic acid, resulting in the release of water.
  • Decomposition: Under certain conditions, such as high temperatures or extreme pH levels, 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate may decompose, leading to the release of salicylic acid and triethanolamine.

2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate exhibits significant biological activity:

  • Analgesic Effects: It provides temporary relief from minor aches and pains by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain .
  • Anti-inflammatory Properties: The compound is effective in reducing inflammation, making it suitable for treating conditions like arthritis and muscle injuries.
  • Skin Penetration: Its formulation allows for enhanced skin penetration, which improves its therapeutic efficacy in topical applications .

The synthesis of 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate typically involves:

  • Preparation of Salicylic Acid Derivative:
    • Salicylic acid is reacted with triethanolamine in an acidic medium to facilitate esterification.
  • Purification:
    • The resulting product is purified through recrystallization or chromatography to remove unreacted starting materials and by-products.
  • Characterization:
    • Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

The applications of 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate are diverse:

  • Topical Analgesics: It is widely used in over-the-counter pain relief creams and gels.
  • Anti-inflammatory Formulations: The compound is included in formulations aimed at reducing inflammation in various musculoskeletal disorders.
  • Cosmetic Products: Due to its moisturizing properties, it can be found in some skincare products designed for sensitive skin .

Several compounds share structural or functional similarities with 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate. Here are a few notable examples:

Compound NameStructure/DescriptionUnique Features
TrolamineA triethanolamine derivative similar in structureUsed primarily for its topical analgesic properties
Phenyl SalicylateA phenolic ester of salicylic acidCommonly used as a food additive and mild analgesic
Methyl SalicylateMethyl ester of salicylic acidOften used in liniments for muscle pain relief

Uniqueness: 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate stands out due to its dual functionality as both an analgesic and a skin-conditioning agent, making it particularly suitable for sensitive skin formulations .

This detailed overview highlights the significance of 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate within pharmaceutical applications while elucidating its chemical behavior and biological relevance.

Systematic IUPAC Nomenclature and Structural Characterization

The IUPAC name for this compound is 2-[bis(2-hydroxyethyl)amino]ethyl 2-hydroxybenzoate, which precisely describes its molecular architecture. The structure consists of three key components:

  • A salicylate group (2-hydroxybenzoate), featuring a benzene ring with hydroxyl (-OH) and ester (-COO-) substituents at the 1- and 2-positions, respectively.
  • A bis(2-hydroxyethyl)aminoethyl backbone, which includes two ethanol groups linked to a central nitrogen atom.
  • An ester linkage connecting the salicylate and aminoethyl groups.

The SMILES notation (C1=CC=C(C(=C1)O)C(=O)OCCN(CCO)CCO) and InChIKey (NAFDCRMGWKHMJQ-UHFFFAOYSA-N) further delineate the connectivity and stereochemistry. The planar aromatic ring and flexible ethylene chains contribute to its conformational diversity (Figure 1).

Table 1: Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₉NO₅
SMILESC1=CC=C(C(=C1)O)C(=O)OCCN(CCO)CCO
InChIKeyNAFDCRMGWKHMJQ-UHFFFAOYSA-N

Alternative Designations: Trolamine Salicylate and Related Terminology

The compound is interchangeably referred to as trolamine salicylate, emphasizing its salt formation between triethanolamine and salicylic acid. Additional synonyms include:

  • 2-(Bis(2-hydroxyethyl)amino)ethyl salicylate
  • Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester
  • Trolamine salicylate monoester.

These terms are context-dependent, with "trolamine salicylate" predominantly used in pharmaceutical formulations.

Molecular Formula and Weight Analysis (C₁₃H₁₉NO₅)

The molecular formula C₁₃H₁₉NO₅ corresponds to a molar mass of 269.29 g/mol, calculated as follows:

  • Carbon (C₁₃): 13 × 12.01 = 156.13 g/mol
  • Hydrogen (H₁₉): 19 × 1.008 = 19.15 g/mol
  • Nitrogen (N): 14.01 g/mol
  • Oxygen (O₅): 5 × 16.00 = 80.00 g/mol

Total: 156.13 + 19.15 + 14.01 + 80.00 = 269.29 g/mol.

Isomeric Variations and Stereochemical Considerations

The compound lacks chiral centers due to its symmetrical bis(2-hydroxyethyl)amino group and planar salicylate moiety. However, conformational isomerism arises from rotational freedom in the ethylene chains and ester linkage. No tautomeric forms are reported, as the hydroxyl and ester groups remain stable under standard conditions.

Neutralization Reaction Between Triethanolamine and Salicylic Acid

The primary synthetic route for 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate involves a direct neutralization reaction between salicylic acid and triethanolamine . This reaction represents a fundamental acid-base neutralization that forms an ionic salt rather than an ester bond, which significantly influences the compound's solubility properties and biological activity .

The stoichiometric neutralization proceeds according to the following reaction mechanism: salicylic acid (2-hydroxybenzoic acid) reacts with triethanolamine in a 1:1 molar ratio under mild conditions [3]. The carboxylic acid group of salicylic acid is neutralized by the tertiary amine nitrogen of triethanolamine, forming the corresponding organic salt. This neutralization occurs readily at room temperature, requiring no external heating or pressure [3].

The reaction conditions are notably mild compared to esterification processes. Industrial implementations typically employ temperatures ranging from 20-25°C with atmospheric pressure . The reaction completion can be monitored through pH measurements, with optimal neutralization achieved when the solution reaches a pH of approximately 6.8-7.2 . This mild pH range ensures complete salt formation while preventing decomposition of either reactant.

Research has demonstrated that the neutralization reaction exhibits excellent selectivity, producing minimal by-products under standard conditions [3]. The ionic nature of the product, as opposed to covalent ester formation, results in enhanced water solubility and improved skin penetration properties compared to traditional salicylic acid derivatives [3].

Reaction Mechanism and Kinetics

The neutralization mechanism involves proton transfer from the carboxylic acid group to the tertiary amine nitrogen. Unlike esterification reactions that require acid catalysts and elevated temperatures, this neutralization proceeds through a simple acid-base interaction [3]. The reaction kinetics are rapid, typically reaching completion within 15-30 minutes under stirred conditions .

Temperature studies have shown that while the reaction proceeds at room temperature, slight warming to 40-50°C can accelerate the dissolution of salicylic acid in aqueous systems, thereby increasing the overall reaction rate . However, excessive heating above 80°C should be avoided as it may lead to thermal degradation of the triethanolamine component [3].

Solvent Selection for Optimal Yield (e.g., Propylene Glycol Systems)

Solvent selection plays a critical role in optimizing the synthesis of 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate. Propylene glycol has emerged as the preferred solvent system for industrial production due to its unique combination of properties that enhance both reaction efficiency and product quality [5] [6].

Propylene glycol demonstrates exceptional solubility characteristics for both reactants and the final product. Research indicates that salicylic acid exhibits a solubility of 248.63 g/L in pure propylene glycol, which translates to approximately 25.76% weight/weight solubility [5]. This high solubility prevents crystallization issues during the reaction and ensures homogeneous mixing of reactants.

The dielectric constant of propylene glycol (approximately 32.0 at room temperature) contributes significantly to its effectiveness as a reaction medium [7]. This relatively high dielectric constant facilitates the ionization process during neutralization, promoting efficient salt formation. Additionally, propylene glycol's hygroscopic nature helps maintain moisture content that can enhance the reaction kinetics.

Comparative Solvent Performance

Studies comparing various solvent systems have revealed distinct advantages of propylene glycol over alternative media [6]. Water-based systems, while effective, can lead to hydrolysis side reactions and may require additional purification steps. Organic solvents such as ethanol or methanol show limited solubility for the ionic product, necessitating precipitation and redissolution cycles.

Mixed solvent systems combining propylene glycol with water or ethanol have shown promise for specific applications. A propylene glycol-water mixture (70:30 volume ratio) provides optimal balance between reactant solubility and product stability [5]. The water component aids in the initial dissolution of salicylic acid, while propylene glycol maintains the product in solution throughout the synthesis.

Solvent Recovery and Environmental Considerations

Industrial implementations have developed efficient solvent recovery systems for propylene glycol-based syntheses. The high boiling point of propylene glycol (188°C) allows for selective product isolation through controlled evaporation without solvent degradation [5]. Recovery efficiencies of 95-98% are routinely achieved through distillation processes operating under reduced pressure.

The environmental profile of propylene glycol systems is favorable compared to traditional organic solvents. Propylene glycol is generally recognized as safe for pharmaceutical applications and exhibits low toxicity profiles [5]. Its biodegradability and low vapor pressure contribute to reduced environmental impact during manufacturing operations.

Industrial-Scale Synthesis Optimization Parameters

Industrial production of 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate requires careful optimization of multiple process parameters to achieve economically viable yields while maintaining product quality standards. Large-scale synthesis presents unique challenges related to heat transfer, mass transfer, and reaction control that differ significantly from laboratory-scale preparations.

Temperature Control and Heat Management

Industrial reactors typically operate within a narrow temperature range of 45-55°C to optimize reaction kinetics while preventing thermal degradation . Heat generation during neutralization, though modest, requires consideration in large-scale operations. Jacketed reactor systems with circulating coolant maintain temperature within ±2°C of setpoint values to ensure consistent product quality .

The exothermic nature of the neutralization reaction becomes more pronounced at industrial scales due to the large quantities of reactants involved. Heat removal capacity must be designed to handle peak heat generation rates, which typically occur during the initial 10-15 minutes of reaction initiation . Inadequate heat removal can lead to thermal runaway conditions, resulting in product degradation and safety hazards.

Agitation and Mass Transfer Optimization

Effective mixing is crucial for achieving uniform reaction conditions throughout large-volume reactors. Industrial implementations employ high-efficiency impeller designs operating at optimized rotational speeds to ensure adequate mass transfer without excessive energy consumption [8]. Studies have shown that agitation speeds of 100-150 rpm provide optimal mixing for 10,000-liter reactors while minimizing vortex formation .

The Reynolds number for industrial reactors typically falls within the turbulent flow regime (Re > 10,000), ensuring rapid mixing of reactants and uniform temperature distribution [8]. Computational fluid dynamics modeling has been employed to optimize impeller placement and reactor geometry for maximum mixing efficiency.

Feedstock Purity and Quality Control

Industrial synthesis requires stringent control of feedstock purity to ensure consistent product quality. Salicylic acid feedstock must meet pharmaceutical-grade specifications with purity levels exceeding 99.5% . Impurities such as residual phenol or other aromatic compounds can interfere with the neutralization reaction and introduce unwanted byproducts.

Triethanolamine quality is equally critical, with industrial specifications requiring amine content above 98% and water content below 0.5% . Excessive water content can lead to dilution effects and may promote hydrolysis side reactions during storage.

Process Control and Monitoring Systems

Modern industrial facilities employ sophisticated process control systems to monitor and adjust synthesis parameters in real-time. pH monitoring is essential throughout the reaction, with automated dosing systems maintaining optimal neutralization conditions . Conductivity measurements provide additional feedback on reaction progress and completion.

Temperature monitoring at multiple reactor locations ensures uniform heating and identifies potential hot spots that could lead to product degradation. Pressure monitoring, while less critical for this atmospheric process, provides safety oversight and can detect potential equipment malfunctions .

Purification Techniques and Quality Control Measures

The purification of 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate from crude reaction mixtures requires specialized techniques adapted to the ionic nature of the product and its high water solubility. Industrial purification processes must balance efficiency, cost-effectiveness, and product quality requirements.

Crystallization and Recrystallization Methods

Crystallization represents the primary purification technique for 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate, though the process requires careful control due to the compound's hygroscopic nature [9]. The product typically crystallizes as white, needle-shaped crystals containing one molecule of water of hydration, with a melting point of approximately 55°C [3].

Industrial crystallization processes employ controlled cooling techniques to manage crystal nucleation and growth. Starting from concentrated solutions at 60-70°C, controlled cooling at rates of 0.5-1.0°C per minute promotes formation of larger, more easily filtered crystals [9]. Seeding with pure product crystals can help control crystal size distribution and improve filtration characteristics.

Recrystallization from various solvents has been extensively studied to optimize product purity. Ethanol-based recrystallization yields crystals with 98-99% purity and good crystal morphology, though recovery rates are typically 85% . Water-based recrystallization offers higher recovery rates (92%) but may result in smaller crystal sizes and variable hydration states .

Advanced Purification Techniques

Membrane-based separation technologies have shown promise for purifying ionic salicylate compounds. Nanofiltration membranes can selectively retain the product while allowing smaller impurities and excess solvents to pass through [10]. These techniques are particularly valuable for removing residual unreacted starting materials and inorganic impurities.

Electrodialysis methods have been investigated for both synthesis and purification applications. Research has demonstrated that bipolar membrane electrodialysis can achieve salicylic acid purities exceeding 95% with energy consumption of approximately 2.24 kWh per kilogram of product [10]. While not directly applicable to the triethanolamine salt, these techniques illustrate advanced approaches to salicylate purification.

Analytical Quality Control Methods

Comprehensive quality control programs for 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate employ multiple analytical techniques to ensure product specifications are met. High-performance liquid chromatography (HPLC) serves as the primary analytical method for purity determination and impurity profiling [11] [12].

Standard HPLC methods utilize C18 columns (250 × 4.6 mm, 5 μm particle size) with mobile phases consisting of acetonitrile and aqueous phosphoric acid solutions [11] [12]. Detection wavelengths of 230-237 nm provide optimal sensitivity for salicylate compounds. Method validation parameters include linearity ranges of 0.005-0.40% for impurity detection, with precision values typically below 2% relative standard deviation [11].

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and can detect trace impurities not readily identified by HPLC methods . Proton NMR spectra clearly distinguish the product from potential isomers or degradation products through characteristic chemical shift patterns for the aromatic protons and the ethylene glycol chains.

Infrared spectroscopy offers rapid quality control assessment, with characteristic absorption bands for the carboxylate group (1560-1580 cm⁻¹) and hydroxyl groups (3200-3500 cm⁻¹) providing fingerprint identification . Fourier-transform infrared (FTIR) methods can be implemented for routine production monitoring with analysis times under five minutes per sample.

Microbiological Quality Control

Given the pharmaceutical applications of 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate, microbiological testing forms an integral component of quality control programs. Standard testing protocols include total aerobic microbial count, yeast and mold counts, and screening for specific pathogenic organisms [11].

The ionic nature and pH characteristics of the product provide some inherent antimicrobial properties, though these are insufficient for preservation without additional measures. Quality control specifications typically require total microbial counts below 100 colony-forming units per gram, with absence of pathogenic organisms such as Pseudomonas aeruginosa and Staphylococcus aureus [11].

Process Validation and Documentation

Industrial quality systems require comprehensive process validation demonstrating consistent production of high-quality material. Validation protocols typically include installation qualification, operational qualification, and performance qualification phases following established pharmaceutical guidelines [11].

Documentation systems must maintain complete traceability from raw material receipt through final product release. Batch records include all process parameters, in-process testing results, and final product specifications. Statistical process control methods monitor key quality attributes and identify trends that might indicate process drift or equipment degradation [11].

The solubility behavior of 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate demonstrates the complex amphiphilic nature of this compound, resulting from the unique combination of hydrophilic and hydrophobic structural features within the molecule [1] [3]. The compound possesses multiple hydroxyl groups from the bis-(2-hydroxyethyl)amino moiety, which significantly enhance its interaction with polar solvents, while the aromatic salicylate portion contributes to interactions with less polar environments [3].

Polar Solvent Behavior

In polar solvents, particularly those capable of hydrogen bonding, 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate exhibits enhanced solubility due to the presence of multiple hydroxyl functional groups [1] [3]. The compound structure contains four hydroxyl groups: two from the hydroxyethyl substituents on the nitrogen atom and one from the phenolic group of the salicylate moiety [1] [4]. These hydroxyl groups can participate in extensive hydrogen bonding networks with polar solvents such as water, ethanol, and dimethyl sulfoxide [3].

Water solubility is particularly influenced by the ionizable nature of both the phenolic hydroxyl group and the tertiary amine nitrogen [5] [6]. At physiological pH, the compound can exist in various ionization states, with the phenolic group potentially deprotonated (pKa approximately 8.1) [4] and the nitrogen atom potentially protonated under acidic conditions [6]. This pH-dependent ionization behavior significantly affects the compound's solubility profile in aqueous media [5].

Research on related salicylate compounds indicates that the solubility in polar solvents increases substantially with pH elevation above the pKa values [5] [7]. The Henderson-Hasselbalch equation governs the ionization equilibrium, with increased ionization leading to enhanced water solubility due to stronger electrostatic interactions with the aqueous environment [5].

Non-Polar Solvent Interactions

The aromatic salicylate component provides the molecule with significant non-polar character, enabling solubility in organic solvents [3]. The benzene ring system contributes to van der Waals interactions and π-π stacking interactions with aromatic solvents [8]. However, the extensive hydrogen bonding capability of the hydroxyl groups limits complete dissolution in purely non-polar environments [3].

The partition behavior between polar and non-polar phases is critically dependent on the degree of intramolecular hydrogen bonding [8]. In salicylate derivatives, intramolecular hydrogen bonding between the carboxyl or ester group and the phenolic hydroxyl can reduce the overall polarity of the molecule [8]. For 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate, similar intramolecular interactions may occur between the ester carbonyl and the phenolic hydroxyl group [8].

Solvent Selection Guidelines

Based on the structural analysis and related compound data, optimal solubility is achieved in:

High Solubility Solvents:

  • Ethanol and methanol (excellent hydrogen bonding capacity) [7] [10]
  • Dimethyl sulfoxide (strong hydrogen bond acceptor)
  • Aqueous solutions at pH > 8.5 (enhanced ionization) [5]

Moderate Solubility Solvents:

  • Acetone (moderate polarity, dielectric constant ≈ 21) [10]
  • Ethyl acetate (ester-compatible solvent)
  • Buffered aqueous solutions (pH 6-8)

Limited Solubility Solvents:

  • Chloroform and dichloromethane (limited hydrogen bonding)
  • Hexane and petroleum ether (purely non-polar)
  • Benzene and toluene (aromatic but non-polar)

Thermal Stability and Decomposition Pathways

The thermal stability of 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate is governed by the relative thermal lability of its constituent functional groups and the potential for intramolecular and intermolecular interactions during heating [11] [12] [13]. Understanding the thermal decomposition pathways is crucial for determining appropriate storage conditions, processing parameters, and analytical methods [12] [14].

Thermal Decomposition Mechanisms

Salicylate compounds typically undergo thermal decomposition through decarboxylation pathways, similar to other aromatic carboxylic acid derivatives [13] [15]. For 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate, the primary decomposition route is expected to involve ester bond cleavage, followed by decarboxylation of the resulting salicylic acid moiety [13].

The decomposition sequence likely proceeds as follows:

  • Initial ester hydrolysis (150-200°C): Cleavage of the ester linkage between the salicylate and the aminoethyl chain
  • Decarboxylation (200-250°C): Loss of carbon dioxide from the carboxyl group [13]
  • Further degradation (>250°C): Breakdown of the aminoethyl chain and aromatic ring degradation [12]

Thermogravimetric Analysis Considerations

Related thermal studies on salicylate compounds demonstrate that the onset decomposition temperature typically occurs at temperatures significantly below the melting point [15] [12]. For salicylic acid derivatives, thermal degradation can begin at temperatures as low as 110-130°C under prolonged heating conditions [15].

The presence of the aminoethyl ester linkage in 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate introduces additional thermal lability compared to simple salicylate esters [12]. The tertiary amine functionality and multiple hydroxyl groups can participate in intramolecular cyclization reactions or elimination processes during thermal stress [12].

Factors Affecting Thermal Stability

Moisture Content: The presence of water can catalyze hydrolytic decomposition of the ester bond at elevated temperatures [16]. Storage under anhydrous conditions significantly improves thermal stability [16].

pH Environment: Acidic or basic conditions can accelerate thermal decomposition through different mechanisms [16]. Neutral pH conditions provide optimal thermal stability.

Atmospheric Conditions: Inert atmosphere (nitrogen or argon) prevents oxidative degradation of both the aromatic ring and the aminoethyl chain [16].

Sample Morphology: Crystalline forms typically exhibit greater thermal stability compared to amorphous materials due to stronger intermolecular packing [14].

pH-Dependent Ionic Behavior in Aqueous Solutions

The pH-dependent ionic behavior of 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate is characterized by multiple ionizable functional groups that undergo protonation and deprotonation equilibria as a function of solution pH [5] [6]. This compound contains three distinct ionizable sites: the phenolic hydroxyl group, the tertiary amine nitrogen, and potentially the alcoholic hydroxyl groups under extreme pH conditions [5] [6].

Ionization Equilibria

The primary ionizable groups exhibit the following approximate pKa values based on structural analogy and computational predictions [4] [6]:

  • Phenolic hydroxyl group: pKa ≈ 8.1 [4]
  • Tertiary amine nitrogen: pKa ≈ 9.5-10.5 (estimated)
  • Alcoholic hydroxyl groups: pKa > 14 (negligible under normal conditions)

pH-Dependent Speciation

Acidic Conditions (pH < 6):
Under acidic conditions, the tertiary amine nitrogen undergoes protonation to form a quaternary ammonium cation [6]. The phenolic hydroxyl group remains protonated, resulting in a net positive charge on the molecule. This cationic form exhibits enhanced water solubility due to electrostatic interactions with the aqueous environment [6].

Neutral Conditions (pH 6-8):
At physiological pH, the compound exists primarily in its neutral form, with minimal ionization of either the phenolic group or the amine nitrogen [5]. This represents the form most relevant for pharmaceutical and cosmetic applications.

Basic Conditions (pH > 9):
Under alkaline conditions, the phenolic hydroxyl group deprotonates, forming a phenolate anion [5]. If the pH exceeds the pKa of the amine nitrogen, simultaneous deprotonation can occur, potentially leading to a zwitterionic species or net anionic character depending on the relative pKa values [5].

Impact on Physicochemical Properties

Solubility Modulation: The pH-dependent ionization significantly affects aqueous solubility, with maximum solubility typically observed at pH values where ionization is maximized [5] [7]. Both highly acidic and highly basic conditions generally increase water solubility compared to neutral pH [5].

Partition Coefficient Variation: The distribution between aqueous and organic phases varies dramatically with pH due to the changing ionic character [5] [6]. Ionized species preferentially partition into the aqueous phase, while the neutral molecule distributes more favorably into organic solvents [6].

Chemical Stability: pH extremes can catalyze hydrolytic degradation of the ester linkage [16]. The stability is generally optimal in the pH range 5-8, where minimal ionization occurs and hydrolytic catalysis is minimized.

Buffering Considerations

When working with 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate in aqueous systems, appropriate buffering is essential to maintain consistent ionic state and physicochemical behavior [17]. Commonly used buffer systems include:

  • Phosphate buffers: pH 6-8 range
  • Tris buffers: pH 7-9 range
  • Bis-Tris buffers: pH 5.8-7.2 range [17]

Spectroscopic Fingerprinting (FT-IR, NMR, UV-Vis)

Comprehensive spectroscopic characterization of 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate provides definitive structural identification and enables quality control analysis [19] [20]. Each spectroscopic technique offers unique insights into different aspects of the molecular structure and can be used for both qualitative identification and quantitative analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides characteristic vibrational fingerprints for all major functional groups present in 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate [21] [22]. The complex spectrum reflects the multiple functional groups and their interactions within the molecule [20] [23].

Key Diagnostic Peaks:

The broad absorption band spanning 3200-3600 cm⁻¹ represents the O-H stretching vibrations from both the phenolic hydroxyl group and the alcoholic hydroxyl groups on the hydroxyethyl chains [22] [23]. The breadth and complexity of this absorption indicate extensive hydrogen bonding networks, both intramolecular and intermolecular [23].

The ester carbonyl stretching appears as a strong, sharp absorption in the 1735-1765 cm⁻¹ region [21] [24]. This frequency is characteristic of aromatic ester compounds and provides definitive evidence for the ester linkage [24].

Aromatic C=C stretching vibrations appear as medium intensity bands between 1580-1680 cm⁻¹ [22] [24]. The substitution pattern on the benzene ring influences the exact frequencies and relative intensities of these absorptions [23].

The aromatic C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region provide information about the substitution pattern of the benzene ring [24]. For salicylate derivatives, characteristic patterns indicate ortho-disubstitution [23].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate exhibits characteristic chemical shifts that reflect the electronic environment of each proton type [19] [20] [25]. The phenolic OH proton appears as a highly deshielded singlet at approximately 10.5-11.5 ppm due to intramolecular hydrogen bonding with the ester carbonyl group [25].

Aromatic protons exhibit characteristic downfield shifts in the 6.8-8.2 ppm region [25] [26]. The ortho proton (adjacent to both the hydroxyl and ester groups) appears most downfield due to the combined deshielding effects of both substituents [25]. The substitution pattern results in complex coupling patterns that can be analyzed to confirm the structural connectivity [26].

The ester linkage protons (OCH₂) appear as a characteristic triplet around 4.2-4.6 ppm [20]. The hydroxyethyl chain protons exhibit multiplet patterns in the 2.4-3.8 ppm region, with the hydroxyl protons appearing as exchangeable broad signals [20].

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides detailed information about the carbon framework [20] [27]. The ester carbonyl carbon appears around 170-175 ppm, while aromatic carbons are distributed between 110-165 ppm depending on their substitution environment [27]. The aliphatic carbons of the hydroxyethyl chains appear in the 55-65 ppm region [20].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions associated with the aromatic chromophore system [28] [29] [30]. The salicylate chromophore exhibits characteristic absorption bands that can be used for both identification and quantitative analysis [29] [30].

Primary Absorption Bands:

The most diagnostic absorption occurs at 295-305 nm, corresponding to the π→π* transition of the salicylate chromophore [30] [28]. This transition is responsible for the UV-B filtering properties of salicylate compounds and exhibits a high extinction coefficient [30].

A weaker absorption band appears at 325-335 nm, attributed to the n→π* transition involving the carbonyl oxygen lone pairs [31]. This band is typically less intense but provides additional confirmation of the ester functionality [32].

The intense absorption in the 230-240 nm region corresponds to the aromatic π→π* transitions and exhibits very high extinction coefficients [33] [34]. This band is useful for quantitative analysis due to its high intensity and good linearity with concentration [28].

Solvent Effects:

The UV-Vis absorption characteristics are sensitive to solvent polarity and pH [32] [31]. In polar solvents, modest bathochromic (red) shifts may be observed due to stabilization of the excited state [32]. pH changes that affect ionization can significantly alter the absorption spectrum [30].

Analytical Applications:

The strong UV absorption at 295 nm makes this wavelength optimal for quantitative analysis [30] [29]. Beer's law is typically obeyed over a wide concentration range, enabling accurate determination of compound concentration in various formulations [28] [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

287.13688739 g/mol

Monoisotopic Mass

287.13688739 g/mol

Boiling Point

Decomposes

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H8O4040BHD

Drug Indication

Indicated for the temporary relief of aches, and pains of muscles and joints associated with backache, lumbago, strains, bruises, sprains and arthritic or rheumatic pain, pain of tendons and ligaments.

Mechanism of Action

Inflammation and tissue damage in different conditions including arthritis, bursitis, joint disorder, bruises, and strains or sprains of muscle origin, induce mild to moderate pain and are associated with increase prostaglandin synthesis. This is thought to be a result of COX-2 enzyme induction. COX-2 is induced in inflammatory cells in case of cell injury, infection or activation from inflammatory cytokines such as interleukin (IL)-1 and tumor necrosis factor (TNF)-α. Upon activation, COX-2 produces prostanoid mediators of inflammation such as prostaglandins and thromboxanes. Trolamine salicylate mediates its analgesic effect by inhibiting the production of inflammatory mediators that sensitize nociceptive nerve endings and generate pain.

Other CAS

10377-95-4

Absorption Distribution and Excretion

Following topical administration of 10% trolamine salicylate in healthy volunteers, salicylic acid could not be detected in serum indicating low systemic absorption.
Following topical administration of 10% trolamine salicylate in healthy volunteers, urinary recovery of total salicylate during the first 24 hours was 6.9 mg (p < 0.05), which is 1.4% of total dose.
Topical administration of 1 gram of 10% trolamine salicylate in abdominal rat skin resulted in an approximate extravascular volume of distribution (V/F) of 24.0 mL.

Wikipedia

Trolamine_salicylate
Betamethasone_benzoate

Use Classification

Cosmetics -> Preservative

General Manufacturing Information

Benzoic acid, 2-hydroxy-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1): ACTIVE

Dates

Last modified: 02-18-2024
1: Sajjadi P, Khodayar MJ, Sharif Makhmalzadeh B, Rezaee S. Percutaneous absorption of salicylic Acid after administration of trolamine salicylate cream in rats with transcutol(®) and eucalyptus oil pre-treated skin. Adv Pharm Bull. 2013;3(2):295-301. doi: 10.5681/apb.2013.048. Epub 2013 Aug 20. PubMed PMID: 24312851; PubMed Central PMCID: PMC3848229.
2: Baldwin JR, Carrano RA, Imondi AR. Penetration of trolamine salicylate into the skeletal muscle of the pig. J Pharm Sci. 1984 Jul;73(7):1002-4. PubMed PMID: 6470939.
3: Algozzine GJ, Stein GH, Doering PL, Araujo OE, Akin KC. Trolamine salicylate cream in osteoarthritis of the knee. JAMA. 1982 Mar 5;247(9):1311-3. PubMed PMID: 7038182.
4: Ciccone CD, Leggin BG, Callamaro JJ. Effects of ultrasound and trolamine salicylate phonophoresis on delayed-onset muscle soreness. Phys Ther. 1991 Sep;71(9):666-75; discussion 675-8. PubMed PMID: 1881957.
5: Trolamine salicylate cream in osteoarthritis. JAMA. 1982 Oct 1;248(13):1577-8. PubMed PMID: 7050447.
6: Hill DW, Richardson JD. Effectiveness of 10% trolamine salicylate cream on muscular soreness induced by a reproducible program of weight training. J Orthop Sports Phys Ther. 1989;11(1):19-23. PubMed PMID: 18796932.
7: Rothacker DQ, Lee I, Littlejohn TW 3rd. Effectiveness of a single topical application of 10|x% trolamine salicylate cream in the symptomatic treatment of osteoarthritis. J Clin Rheumatol. 1998 Feb;4(1):6-12. PubMed PMID: 19078236.
8: Morra P, Bartle WR, Walker SE, Lee SN, Bowles SK, Reeves RA. Serum concentrations of salicylic acid following topically applied salicylate derivatives. Ann Pharmacother. 1996 Sep;30(9):935-40. PubMed PMID: 8876850.
9: Hoffman RJ, Nelson LS, Hoffman RS. Use of ferric chloride to identify salicylate-containing poisons. J Toxicol Clin Toxicol. 2002;40(5):547-9. PubMed PMID: 12215048.
10: Oziomek RS, Perrin DH, Herold DA, Denegar CR. Effect of phonophoresis on serum salicylate levels. Med Sci Sports Exerc. 1991 Apr;23(4):397-401. PubMed PMID: 2056895.
11: Rabinowitz JL, Feldman ES, Weinberger A, Schumacher HR. Comparative tissue absorption of oral 14C-aspirin and topical triethanolamine 14C-salicylate in human and canine knee joints. J Clin Pharmacol. 1982 Jan;22(1):42-8. PubMed PMID: 6977559.
12: Davis RE, Wachholz JH, Jassir D, Perlyn CA, Agrama MH. Comparison of topical anti-ischemic agents in the salvage of failing random-pattern skin flaps in rats. Arch Facial Plast Surg. 1999 Jan-Mar;1(1):27-32. PubMed PMID: 10937072.
13: Ragan BG, Nelson AJ, Bell GW, Iwamoto GA. Salicylate-based analgesic balm attenuates pressor responses from skeletal muscle. Med Sci Sports Exerc. 2007 Nov;39(11):1942-8. PubMed PMID: 17986901.
14: Rabinowitz JL, Baker D. Absorption of labeled triethanolamine salicylate in human and canine knee joints. II. J Clin Pharmacol. 1984 Nov-Dec;24(11-12):532-9. PubMed PMID: 6334699.
15: Cross SE, Anderson C, Roberts MS. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. Br J Clin Pharmacol. 1998 Jul;46(1):29-35. PubMed PMID: 9690946; PubMed Central PMCID: PMC1873984.
16: Babar A, Chickhale PJ, Plakogiannis FM. Assessment of triethanolamine salicylate release from the dermatological bases and the commercial products. Pharm Acta Helv. 1991;66(12):322-8. PubMed PMID: 1784579.
17: HEISEY HO. INFRARED ABSORPTION RATIO METHOD FOR DETERMINATION OF TRIETHANOLAMINE SALICYLATE IN OINTMENT. J Pharm Sci. 1964 Dec;53:1553-4. PubMed PMID: 14255150.
18: Cross SE, Megwa SA, Benson HA, Roberts MS. Self promotion of deep tissue penetration and distribution of methylsalicylate after topical application. Pharm Res. 1999 Mar;16(3):427-33. PubMed PMID: 10213375.
19: Chargari C, Fromantin I, Kirova YM. [Importance of local skin treatments during radiotherapy for prevention and treatment of radio-induced epithelitis]. Cancer Radiother. 2009 Jul;13(4):259-66. doi: 10.1016/j.canrad.2009.04.003. Epub 2009 Jun 12. Review. French. PubMed PMID: 19524470.

Explore Compound Types